

Parsaclisib Demonstrates Potent On-Target PI3K δ Inhibition in Primary Patient Samples

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Compound of Interest

Compound Name: **Parsaclisib**
Cat. No.: **B560406**

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Parsaclisib (INCB050465), a next-generation, potent, and highly selective inhibitor of phosphatidylinositol 3-kinase delta (PI3K δ), effectively suppresses the PI3K/AKT signaling pathway in primary patient samples, confirming its on-target activity. This targeted engagement is crucial for its clinical efficacy in various B-cell malignancies.

Parsaclisib was designed to offer a more favorable safety profile compared to earlier-generation PI3K inhibitors by specifically targeting the delta isoform of PI3K, which is predominantly expressed in leukocytes and plays a key role in B-cell proliferation and survival. [1][2] Experimental data from clinical trials have substantiated this on-target activity, demonstrating a reduction in the phosphorylation of downstream signaling proteins like AKT.

On-Target Activity of Parsaclisib in Patient Samples

A key indicator of PI3K pathway inhibition is the reduction in the phosphorylation of AKT (pAKT), a central node in this signaling cascade. In a phase 1/2 study of **parsaclisib** in patients with relapsed or refractory B-cell malignancies, ex vivo pharmacodynamic assays in whole blood samples demonstrated near-maximal inhibition of pAKT.[2] The plasma concentrations of **parsaclisib** achieved in patients were consistently above the 90% inhibitory concentration (IC90) for pAKT inhibition, ensuring sustained target engagement.[2][3]

Furthermore, a phase Ib study in Japanese patients with relapsed or refractory B-cell lymphoma (CITADEL-111) confirmed that the mean minimum plasma drug concentrations of **parsaclisib** exceeded the in vitro IC90 for phospho-AKT inhibition, providing further evidence of its potent on-target activity in a clinical setting.[3] Exploratory biomarker analyses from the

CITADEL series of trials (CITADEL-203, 204, and 205) have also shown that **parsaclisib** treatment leads to significant changes in plasma proteins associated with PI3K δ inhibition and lymphocyte function, such as CXCL13 and CCL17, further corroborating its mechanism of action.[4][5][6]

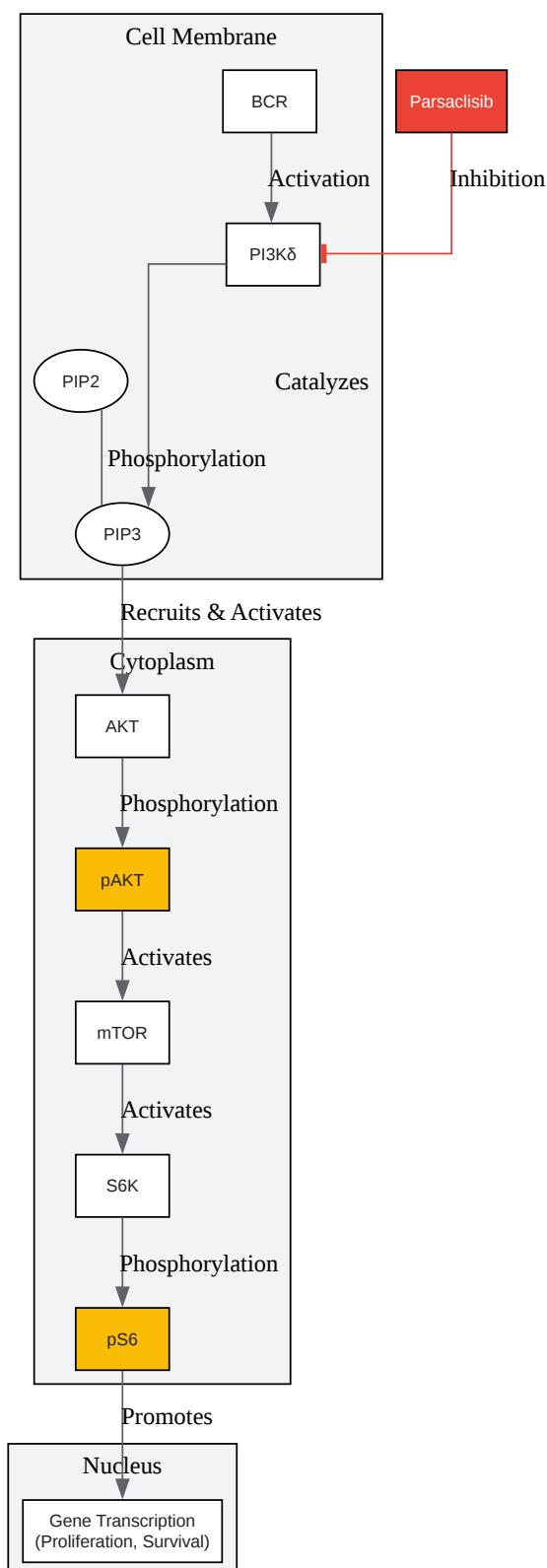
Comparison with Other PI3K Inhibitors

The clinical landscape of PI3K inhibitors includes idelalisib (a PI3K δ inhibitor), duvelisib (a PI3K δ and PI3K γ inhibitor), and copanlisib (a pan-PI3K inhibitor with predominant activity against PI3K α and PI3K δ). While direct head-to-head comparative data on on-target activity in primary patient samples is limited, available pharmacodynamic studies of these agents provide a basis for comparison.

Inhibitor	Target Isoform(s)	On-Target Activity in Primary Patient Samples
Parsaclisib	PI3K δ	Near-maximal inhibition of pAKT in whole blood from patients with B-cell malignancies.[2] Plasma concentrations consistently above the IC90 for pAKT inhibition.[3]
Idelalisib	PI3K δ	Blocks PI3K δ -AKT signaling in primary chronic lymphocytic leukemia (CLL) cells.[7]
Duvelisib	PI3K δ , PI3K γ	Potently inhibits PI3K δ and PI3K γ in CLL B-cells.[1]
Copanlisib	Pan-Class I PI3K (predominantly α , δ)	Dose-dependent reduction in pAKT levels in platelet-rich plasma (median inhibition of 79.6% at 0.8 mg/kg) and tumor biopsies from patients with lymphoma and solid tumors.[5][8]

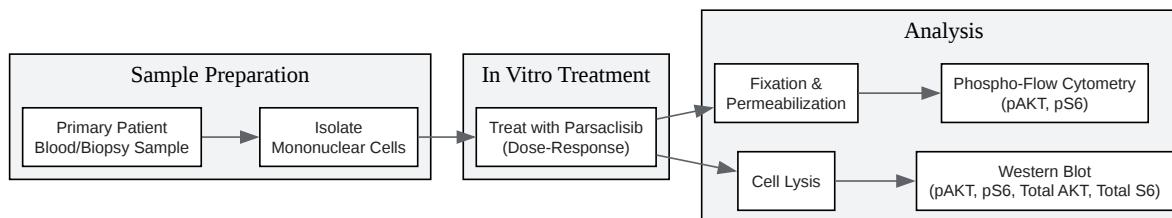
Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In B-cell malignancies, aberrant activation of this pathway, often driven by B-cell receptor (BCR) signaling, promotes tumor cell survival. **Parsaclisib**, by selectively inhibiting PI3K δ , effectively dampens this pro-survival signaling.

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PI3K δ Signaling Pathway Inhibition by Parsaclisib.

The on-target activity of PI3K inhibitors is typically assessed using techniques such as Western blotting and phospho-flow cytometry to measure the phosphorylation status of downstream proteins like AKT and S6.



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Experimental Workflow for Assessing On-Target Activity.

Detailed Experimental Protocols

Western Blotting for pAKT and pS6

- **Cell Lysis:** Isolated primary patient cells are treated with varying concentrations of **Parsaclisib** or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies specific for pAKT (Ser473), pS6 (Ser235/236), total AKT, total S6, and a loading control (e.g., GAPDH).

- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Phospho-Flow Cytometry for pAKT

- **Cell Treatment:** Primary patient cells are stimulated (e.g., with anti-IgM) and treated with **Parsaclisib** or a vehicle control.
- **Fixation:** Cells are immediately fixed with a paraformaldehyde-based fixation buffer to preserve the phosphorylation state of intracellular proteins.
- **Permeabilization:** Cells are permeabilized, often with ice-cold methanol, to allow antibodies to access intracellular epitopes.
- **Staining:** Cells are stained with fluorescently labeled antibodies against cell surface markers (to identify specific B-cell populations) and an intracellular antibody against pAKT (e.g., Alexa Fluor 647 anti-pAKT Ser473).
- **Data Acquisition and Analysis:** Stained cells are analyzed on a flow cytometer. The median fluorescence intensity (MFI) of the pAKT signal is quantified within the target cell population to determine the level of inhibition.

In conclusion, **Parsaclisib** demonstrates clear on-target activity by potently inhibiting the PI3K δ pathway in primary patient samples. This targeted mechanism of action, combined with its high selectivity, underpins its clinical efficacy and favorable safety profile in the treatment of B-cell malignancies. Further head-to-head studies with other PI3K inhibitors focusing on pharmacodynamic endpoints in patient tissues would be valuable to further delineate their comparative on-target effects.

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